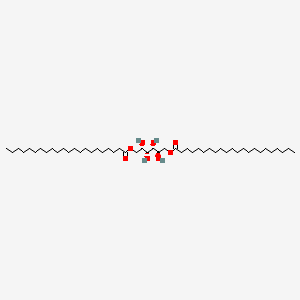
D-Glucitol 1,6-didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol 1,6-didocosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding D-glucitol and docosanoic acid.
Oxidation: The hydroxyl groups of D-glucitol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: D-glucitol and docosanoic acid.
Oxidation: Aldehydes or ketones derived from the oxidation of hydroxyl groups.
Reduction: Alcohols derived from the reduction of ester groups.
Applications De Recherche Scientifique
D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for esterification reactions.
Mécanisme D'action
The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucitol 1,6-dipalmitate: Another ester of D-glucitol with palmitic acid, used in similar applications as D-Glucitol 1,6-didocosanoate.
D-Glucitol 1,6-distearate: An ester of D-glucitol with stearic acid, also used as an emulsifying agent and in drug delivery systems.
Sorbitan monostearate: A related compound derived from sorbitol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Uniqueness
This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .
Propriétés
Numéro CAS |
54390-81-7 |
|---|---|
Formule moléculaire |
C50H98O8 |
Poids moléculaire |
827.3 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate |
InChI |
InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1 |
Clé InChI |
RQCGBGXFSUFQCD-FHFTZODCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















